1-Naphthalenesulfonic acid, methyl ester
Description
Overview of the Compound's Significance in Organic Chemistry Research
The significance of 1-naphthalenesulfonic acid, methyl ester in organic chemistry research stems from its identity as a naphthalenesulfonic ester. The sulfonic ester group is a key functional group in organic synthesis, often employed as a good leaving group in nucleophilic substitution reactions. The naphthalene (B1677914) moiety provides a rigid, planar, and electron-rich aromatic scaffold that can be further functionalized.
While direct research on this compound itself is specific, its parent compound, 1-naphthalenesulfonic acid, has established roles that provide context for the ester's utility. For instance, 1-naphthalenesulfonic acid is utilized as a template molecule in the preparation of non-covalent molecularly imprinted polymers. scbt.com These polymers are designed to have specific recognition sites for target molecules, a field with applications in separation science, catalysis, and chemical sensing. The ester derivative, by modifying the polarity and reactivity of the sulfonate group, offers a tool for fine-tuning the interactions within such polymer systems.
Furthermore, naphthalenesulfonic acids are fundamental intermediates in the synthesis of dyes. wikipedia.org The esterification to form the methyl ester alters the electronic properties and solubility of the naphthalene system, which can be leveraged in the development of new chromophores and fluorophores. The reactivity of the methyl sulfonate group allows it to serve as a precursor for introducing the naphthalenesulfonyl moiety into more complex molecular architectures.
Historical Context and Evolution of Research on Naphthalenesulfonic Esters
The study of naphthalenesulfonic acids and their derivatives has a rich history dating back to the 19th century, closely tied to the development of the synthetic dye industry. (Phenylamino)naphthalenesulfonic acids were among the early dye intermediates. nih.gov The foundational reaction for producing the parent acids is the sulfonation of naphthalene, an industrial process that has been well-understood for decades. wikipedia.orggoogle.com The position of the sulfonic acid group on the naphthalene ring is controlled by reaction conditions such as temperature.
The evolution of research on naphthalenesulfonic esters has seen a progression from their role as bulk chemical intermediates to their use in more sophisticated applications. A significant development was the discovery that certain derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), exhibit environment-sensitive fluorescence. nih.govacs.org These molecules are weakly fluorescent in aqueous solutions but show enhanced fluorescence in less polar environments, such as the hydrophobic pockets of proteins. nih.gov This property has made them invaluable tools in biochemistry and molecular biology for studying protein conformation and binding events.
This shift from industrial dyes to high-sensitivity molecular probes illustrates the evolving utility of the naphthalenesulfonate scaffold. The research has expanded from controlling the primary sulfonation reaction to developing complex derivatives with tailored photophysical properties.
Current Research Frontiers and Emerging Areas
Contemporary research involving naphthalenesulfonic acid derivatives is focused on developing more efficient and environmentally benign synthetic methodologies. For example, recent studies have demonstrated the use of microwave-assisted, copper-catalyzed Ullmann coupling reactions to synthesize ANS derivatives. nih.govacs.org These methods offer significant advantages over traditional approaches, providing higher yields under milder conditions and in shorter reaction times. acs.org Such advancements enable the creation of a wider array of substituted naphthalenesulfonic acid derivatives for use as fluorescent probes with varied absorption and emission wavelengths. nih.gov
A broader trend in the field of sulfonic acid esters is the move towards sustainability and the use of bio-based feedstocks. The market for fatty methyl ester sulfonates (FMES) is experiencing rapid growth, driven by the demand for biodegradable surfactants as alternatives to traditional petroleum-based products in detergents and personal care items. thebusinessresearchcompany.commordorintelligence.comgrandviewresearch.com These surfactants are derived from the sulfonation of methyl esters of fatty acids obtained from sources like palm or coconut oil. mordorintelligence.com
While this compound is derived from a petrochemical source (naphthalene), the trends in the broader sulfonate ester field point toward new research frontiers. There is potential for exploring the applications of aromatic sulfonic esters like methyl naphthalene-1-sulfonate (B229774) in areas aligned with green chemistry, such as in the development of novel catalysts, functional materials, or as components in recyclable polymer systems. The intersection of established aromatic chemistry with the drive for sustainable technologies represents an emerging area for future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5138-52-3 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
QUFIXTQDTDCCLJ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Strategies
Direct Esterification Routes for 1-Naphthalenesulfonic Acid, Methyl Ester
Direct esterification involves the reaction of 1-naphthalenesulfonic acid with methanol (B129727). This transformation can be achieved through several methods, primarily distinguished by the choice of catalyst and reaction conditions.
Acid-Catalyzed Esterification Approaches
The most common method for the synthesis of esters from carboxylic acids and alcohols is the Fischer esterification, a process that is also applicable to sulfonic acids. mdpi.comresearchgate.netnih.gov This equilibrium-driven reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The mechanism involves protonation of the sulfonic acid, which increases the electrophilicity of the sulfur atom, followed by nucleophilic attack by methanol. To drive the equilibrium towards the product side and maximize the yield of the methyl ester, an excess of methanol is often used, and the water formed during the reaction is removed. mdpi.comwvu.edu
The general reaction is as follows:
C₁₀H₇SO₃H + CH₃OH ⇌ C₁₀H₇SO₃CH₃ + H₂O
While specific data for the Fischer esterification of 1-naphthalenesulfonic acid with methanol is not extensively documented in readily available literature, the principles are well-established for similar sulfonic acids. For instance, the esterification of other aromatic sulfonic acids often requires refluxing the sulfonic acid in a large excess of the alcohol with a catalytic amount of a strong acid for several hours.
Alternative Esterification Reagents and Conditions
To circumvent the equilibrium limitations of Fischer esterification, alternative reagents can be employed to achieve higher yields under milder conditions. One such effective reagent is trimethyl orthoformate. This compound reacts with sulfonic acids to form the corresponding methyl esters in high yields. The reaction can be carried out by stirring the sulfonic acid in excess trimethyl orthoformate at room temperature or by heating the mixture to reflux for a shorter period. acs.org
Another approach involves the use of diazomethane (B1218177), which provides a rapid and clean conversion of carboxylic acids to their methyl esters. nih.gov Although highly effective, the toxicity and explosive nature of diazomethane necessitate careful handling and its use is often limited to small-scale syntheses.
The conversion of the sulfonic acid to its sulfonyl chloride, followed by reaction with methanol, is another viable, albeit two-step, alternative. Reagents such as thionyl chloride or phosphorus pentachloride can be used to form the sulfonyl chloride intermediate.
Indirect Synthesis Pathways from Naphthalene (B1677914) Precursors
An alternative to direct esterification is the synthesis starting from naphthalene. This multi-step approach involves the initial sulfonation of naphthalene followed by the esterification of the resulting sulfonic acid intermediate.
Sulfonation of Naphthalene Derivatives
The sulfonation of naphthalene is a well-studied electrophilic aromatic substitution reaction. The position of sulfonation is highly dependent on the reaction temperature. To obtain the desired 1-naphthalenesulfonic acid, the reaction is typically carried out at lower temperatures. Sulfonation of naphthalene at approximately 80°C predominantly yields 1-naphthalenesulfonic acid, which is the kinetically favored product. wgtn.ac.nz In contrast, conducting the reaction at higher temperatures (around 160°C) leads to the formation of the thermodynamically more stable 2-naphthalenesulfonic acid. wgtn.ac.nz
Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide. shokubai.org The reaction with concentrated sulfuric acid is often performed by heating a mixture of naphthalene and the acid.
| Temperature (°C) | Major Product | Product Type |
|---|---|---|
| ~ 80 | 1-Naphthalenesulfonic acid | Kinetic |
| ~ 160 | 2-Naphthalenesulfonic acid | Thermodynamic |
Subsequent Methyl Ester Formation from Sulfonic Acid Intermediates
Once 1-naphthalenesulfonic acid has been synthesized and isolated, it can be converted to its methyl ester using any of the direct esterification methods described in section 2.1. This two-step process allows for the purification of the intermediate sulfonic acid, which can lead to a purer final ester product. The choice of esterification method will depend on the desired yield, scale of the reaction, and the availability of reagents.
Optimization of Reaction Parameters and Yield Enhancement in Synthesis
Optimizing the synthesis of this compound involves a careful consideration of various reaction parameters to maximize the yield and purity of the final product.
For the initial sulfonation of naphthalene to produce the 1-isomer, maintaining a low reaction temperature is crucial. The use of a solvent such as decalin can improve the product yield by minimizing the sublimation of naphthalene, a common issue that can lead to lower yields. shokubai.org A modified reactor design that suppresses sublimation has been shown to dramatically increase the product yield to nearly 98%. shokubai.org The molar ratio of the sulfonating agent to naphthalene is another critical parameter. For the synthesis of the monosulfonic acid, a slight excess of the sulfonating agent is typically used.
In the subsequent esterification step, several factors can be optimized. In the case of Fischer esterification, the reaction can be driven to completion by using a large excess of methanol and by removing the water formed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. The choice and concentration of the acid catalyst also play a significant role. While stronger acids can accelerate the reaction, they may also promote side reactions.
For alternative esterification methods, optimization may involve adjusting the stoichiometry of the reagents, reaction time, and temperature. For example, when using trimethyl orthoformate, the reaction can be accelerated by heating, leading to shorter reaction times compared to performing the reaction at room temperature.
| Method | Parameter to Optimize | General Trend for Yield Enhancement |
|---|---|---|
| Fischer Esterification | Alcohol to Acid Ratio | Increasing the molar excess of alcohol shifts equilibrium to the product side. |
| Catalyst Loading | Optimizing the amount of acid catalyst to balance reaction rate and side reactions. | |
| Water Removal | Continuous removal of water drives the reaction to completion. | |
| Orthoformate Method | Temperature | Heating can significantly reduce reaction time. |
| Reagent Stoichiometry | Using an excess of orthoformate can ensure complete conversion. |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Sulfonate Ester Moiety
The sulfonate ester group is a key functional group that dictates a significant portion of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
The hydrolysis of sulfonate esters, including methyl 1-naphthalenesulfonate, has been a subject of considerable study, with debates surrounding the precise mechanism. The reaction can, in principle, follow either a concerted or a stepwise addition-elimination pathway. nih.govrsc.org In alkaline hydrolysis, a hydroxide (B78521) ion attacks the sulfur atom, leading to the cleavage of the S-O bond and the formation of 1-naphthalenesulfonic acid and methanol (B129727).
Table 1: General Mechanisms for Aryl Sulfonate Ester Hydrolysis
| Mechanism | Description | Key Intermediates/Transition States |
| Concerted (SN2-like) | A single transition state where the nucleophile attacks the sulfur atom as the leaving group departs. | A single pentacoordinate transition state. |
| Stepwise (Addition-Elimination) | Formation of a pentacoordinate intermediate, followed by the departure of the leaving group. | A pentacoordinate intermediate. |
This table is based on general findings for aryl sulfonate esters and is expected to be applicable to methyl 1-naphthalenesulfonate. nih.govrsc.org
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For methyl 1-naphthalenesulfonate, this would involve reacting it with a different alcohol (R'-OH) to produce a new sulfonate ester (1-naphthalenesulfonic acid, R' ester) and methanol. This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Acid-catalyzed transesterification proceeds by protonation of the sulfonyl oxygen, which enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the incoming alcohol. rsc.org Base-catalyzed transesterification, on the other hand, involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. masterorganicchemistry.com The reaction is an equilibrium process, and can often be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com While numerous studies exist on the transesterification to produce methyl esters, specific data on the transesterification of methyl 1-naphthalenesulfonate with various alcohols is not extensively documented. However, the general principles of transesterification of sulfonate esters are well-established. wikipedia.orgenovatia.com
Table 2: Catalysts for Transesterification of Esters
| Catalyst Type | Example | Mechanism |
| Acid | Sulfuric Acid (H₂SO₄) | Protonation of the carbonyl/sulfonyl group, increasing electrophilicity. |
| Base | Sodium Methoxide (NaOCH₃) | Deprotonation of the alcohol, increasing nucleophilicity. |
This table provides general examples of catalysts used in transesterification reactions. wikipedia.orgmasterorganicchemistry.com
The sulfonate group is an excellent leaving group, making the sulfonate ester susceptible to nucleophilic substitution reactions. youtube.comperiodicchemistry.com In these reactions, a nucleophile attacks the methyl carbon, displacing the 1-naphthalenesulfonate anion. This is a typical SN2 reaction.
A wide range of nucleophiles can be employed in these reactions. The conversion of alcohols to sulfonate esters is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl) into a good one (sulfonate). youtube.comlibretexts.org The resulting sulfonate ester can then readily undergo substitution with various nucleophiles.
Table 3: Examples of Nucleophilic Substitution on Sulfonate Esters
| Nucleophile | Product Type | General Reaction |
| Halide (e.g., Br⁻) | Alkyl Halide | R-OSO₂Ar + Br⁻ → R-Br + ArSO₃⁻ |
| Cyanide (CN⁻) | Nitrile | R-OSO₂Ar + CN⁻ → R-CN + ArSO₃⁻ |
| Azide (N₃⁻) | Azide | R-OSO₂Ar + N₃⁻ → R-N₃ + ArSO₃⁻ |
| Amine (R'NH₂) | Amine | R-OSO₂Ar + R'NH₂ → R-NHR' + ArSO₃⁻ |
This table illustrates the versatility of sulfonate esters in nucleophilic substitution reactions. The principles are applicable to methyl 1-naphthalenesulfonate. libretexts.org
Transformations on the Naphthalene (B1677914) Ring System
The naphthalene ring of methyl 1-naphthalenesulfonate is an aromatic system that can undergo a variety of transformations, including electrophilic substitution, reduction, and oxidation.
Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution typically occurs at the 1-position (α-position) under kinetic control due to the formation of a more stable carbocation intermediate. youtube.comyoutube.comscribd.com However, at higher temperatures, the thermodynamically more stable 2-substituted product can be favored, as seen in the sulfonation of naphthalene. youtube.com
The directing effect of the methyl sulfonate group (-SO₃CH₃) needs to be considered. The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group in the benzene series. This is due to its strong electron-withdrawing nature. It is reasonable to infer that the methyl sulfonate group will also be deactivating. In naphthalene, this deactivation would reduce the reactivity of the ring to which it is attached. Therefore, electrophilic attack would be expected to occur on the unsubstituted ring. Within the unsubstituted ring, the α-positions (positions 5 and 8) would be the most likely sites of substitution under kinetic control.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on Methyl 1-Naphthalenesulfonate
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-1-naphthalenesulfonate and Methyl 8-nitro-1-naphthalenesulfonate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-1-naphthalenesulfonate and Methyl 8-bromo-1-naphthalenesulfonate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-1-naphthalenesulfonate and Methyl 8-acyl-1-naphthalenesulfonate |
This table is based on the established principles of electrophilic aromatic substitution on substituted naphthalenes. stackexchange.commsu.edu
The naphthalene ring system can be reduced to form dihydronaphthalene, tetralin, or decalin, depending on the reducing agent and reaction conditions. huji.ac.ilresearchgate.netyoutube.com For substituted naphthalenes, the reduction often occurs preferentially in the unsubstituted ring. researchgate.net For example, the reduction of naphthalene derivatives with sodium in ethanol (B145695) typically yields 1,4-dihydronaphthalene (B28168) derivatives. youtube.com More powerful reducing agents like hydrogen gas with a nickel catalyst can lead to complete saturation to form decalin. youtube.com The reduction of methyl 1-naphthalenesulfonate would likely follow these general patterns, with initial reduction occurring in the unsubstituted ring.
The oxidation of the naphthalene core can lead to a variety of products. The oxidation of naphthalene itself can yield naphthoquinones or, with more vigorous oxidation, phthalic anhydride. researchgate.netnih.gov The oxidation of naphthalenesulfonic acids with ozone has been shown to proceed via attack on the double bonds of the aromatic ring, leading to the formation of highly oxidized organic acids and sulfate (B86663) ions. The oxidation of methyl-substituted naphthalenes can occur at either the methyl group or the aromatic ring, depending on the oxidant and reaction conditions. nih.govnih.gov For methyl 1-naphthalenesulfonate, oxidation would likely target the naphthalene ring, potentially leading to the formation of quinones or ring-opened products. The presence of the deactivating sulfonate group would likely make the ring it is attached to more resistant to oxidation. researchgate.net
Table 5: Potential Reduction and Oxidation Products of the Naphthalene Core
| Transformation | Typical Reagents | Potential Products from Methyl 1-Naphthalenesulfonate |
| Reduction | Na, Ethanol | Methyl 5,8-dihydro-1-naphthalenesulfonate |
| Reduction | H₂, Ni catalyst | Methyl decahydronaphthalene-1-sulfonate |
| Oxidation | O₃ | Ring-opened dicarboxylic acids |
| Oxidation | CrO₃ | Naphthoquinone derivatives |
This table outlines potential products based on the known reactivity of naphthalene and its derivatives. researchgate.netyoutube.com
Polymerization and Condensation Reactions (e.g., with Formaldehyde)
The condensation of naphthalene derivatives with formaldehyde (B43269) is a cornerstone of producing high-performance superplasticizers and dispersants used in various industries. wotaichem.com These reactions typically involve the electrophilic substitution of formaldehyde onto the activated naphthalene ring, followed by condensation to form methylene (B1212753) bridges between naphthalene units. stackexchange.com The process results in the formation of a polymer known as a sulfonated naphthalene-formaldehyde condensate (SNF). wotaichem.com
While the vast majority of scientific literature and industrial processes describe this condensation starting with naphthalenesulfonic acid or its salts researchgate.netnih.gov, the potential for 1-Naphthalenesulfonic acid, methyl ester to participate in similar reactions is of interest. The reaction would proceed under acidic conditions, where formaldehyde is activated to become a potent electrophile. stackexchange.comgoogle.com
The synthesis of sulfonated naphthalene-formaldehyde condensates is a well-established industrial process that traditionally begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. nih.gov This acid is then directly reacted with formaldehyde. researchgate.netresearchgate.net The reaction is a polycondensation, where repeated condensation steps form a polymer and eliminate small molecules, such as water. researchgate.net
The key steps in the traditional synthesis are:
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid. The temperature of this reaction is critical; higher temperatures (around 160-165°C) favor the formation of β-naphthalene sulfonic acid, which is the preferred isomer for condensation. researchgate.net
Condensation: Formaldehyde (typically as an aqueous solution, formalin) is added to the naphthalenesulfonic acid under controlled temperature (around 100-110°C). researchgate.netgoogle.com The acidic environment facilitates the reaction, where protonated formaldehyde attacks the naphthalene ring, leading to the formation of hydroxymethyl derivatives that further react to create methylene bridges (–CH₂–) linking the naphthalene sulfonate units. stackexchange.com
Neutralization: The resulting acidic polymer is neutralized, often with an alkali like sodium hydroxide, to produce the final salt form of the condensate, such as Sodium Polynaphthalenesulfonate. researchgate.netligninchina.com
A patent describes a method for producing a condensation compound of methylnaphthalene sulfonic acid and formaldehyde, which starts with a methylnaphthalene fraction that undergoes sulfonation and then condensation. google.com This process, however, uses a naphthalene ring that is already methylated, rather than starting with a methyl ester of the sulfonic acid.
The direct use of this compound as the starting monomer is not widely documented. It is plausible that under the harsh acidic and thermal conditions of the condensation reaction, the methyl ester could first undergo hydrolysis to form naphthalenesulfonic acid in situ, which would then proceed to react with formaldehyde in the conventional manner.
| Reaction Parameter | Typical Value/Condition | Source |
| Starting Material (Conventional) | Naphthalene | |
| Sulfonating Agent | Concentrated Sulfuric Acid | |
| Sulfonation Temperature | 160-165 °C | |
| Condensing Agent | Formaldehyde (Formalin) | google.com |
| Condensation Temperature | 90-110 °C | researchgate.netgoogle.com |
| Condensation Time | 3 - 8 hours | google.com |
| Neutralizing Agent | Sodium Hydroxide | ligninchina.comgoogle.com |
The structure of sulfonated naphthalene-formaldehyde condensates consists of naphthalene sulfonate units linked by methylene bridges. stackexchange.com The degree of polymerization, and thus the molecular weight of the final polymer, is a critical factor that determines its properties as a dispersant. evitachem.com This can be controlled by adjusting the molar ratio of formaldehyde to the naphthalene compound and the reaction time and temperature. google.comgoogle.com
Research into the structure of these polymers reveals that they are complex mixtures of oligomers with varying chain lengths. evitachem.com For instance, one-pot synthesis from naphthalene, sulfuric acid, and formaldehyde can produce reproducible polymers with an average of 13 to 14 naphthalene units. epa.govresearchgate.net
The primary linkage in these polymers is the methylene bridge connecting the naphthalene rings. The position of these linkages is typically at the alpha-positions of the naphthalene ring that are not occupied by the sulfonate group, as the sulfonic acid group deactivates the ring it is attached to, directing the electrophilic attack by formaldehyde to the other ring. stackexchange.com
The resulting polymer is an anionic polyelectrolyte due to the presence of the sulfonate groups (–SO₃⁻) along the backbone, which are crucial for its function as a dispersant through electrostatic and steric repulsion. ligninchina.comevitachem.com
Structural Characteristics of Sulfonated Naphthalene-Formaldehyde Condensates
| Structural Feature | Description | Source |
| Monomeric Units | Naphthalene Sulfonate | |
| Linkage Type | Methylene Bridge (–CH₂–) | stackexchange.com |
| Polymer Class | Anionic Polyelectrolyte | evitachem.com |
| Typical Nuclei Count | 13-14 naphthalene units | epa.govresearchgate.net |
| Controlling Factors | Reactant molar ratio, temperature, time | google.comgoogle.com |
Advanced Analytical Techniques for Research and Characterization
Chromatographic Separation and Identification Methodologies
Chromatography is the cornerstone for separating 1-Naphthalenesulfonic acid, methyl ester from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reverse-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column can effectively separate the compound from its related impurities. sielc.comresearchgate.net The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as a phosphate (B84403) buffer, to ensure efficient separation and good peak shape. sielc.comjocpr.com Detection is typically performed using a UV detector, capitalizing on the naphthalene (B1677914) ring's strong ultraviolet absorbance. sielc.com
| Parameter | Condition | Reference |
| Column | Reverse-Phase (e.g., Newcrom R1, C18) | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphoric acid, formic acid) | sielc.comjocpr.com |
| Detection | UV-Vis Detector (e.g., 270 nm) | sielc.com |
| Application | Purity testing, quantification, isolation of impurities | sielc.comsielc.com |
To make this table interactive, you can sort and filter the data by clicking on the headers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While 1-Naphthalenesulfonic acid itself is non-volatile, its methyl ester derivative is amenable to Gas Chromatography (GC) analysis. GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov The analysis of sulfonic acid esters by GC-MS is crucial for environmental monitoring and in verifying chemical conventions. capes.gov.brnih.gov
The process often involves the derivatization of the parent naphthalenesulfonic acid into its more volatile methyl ester, which is the title compound. restek.com This esterification, or methylation, reduces the compound's polarity and allows it to be vaporized and passed through the GC column. nih.gov Electron Ionization (EI) is a common ionization technique used in the mass spectrometer, which fragments the molecule to produce a characteristic mass spectrum that serves as a chemical fingerprint for identification. jeol.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for analyzing this compound without the need for derivatization. This technique is particularly useful for confirming the identity of the compound in complex matrices and for quantifying it at trace levels. eurl-pesticides.eu
LC-MS methods can provide accurate mass measurements, which aids in the unequivocal identification of the compound and its metabolites or degradation products. eurl-pesticides.eu The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, which is essential in pharmaceutical and environmental analyses. jocpr.comresearchgate.net
| Technique | Ionization Mode | Application | Reference |
| LC-MS | Electrospray Ionization (ESI) | Confirmation of identity, accurate mass measurement | eurl-pesticides.eu |
| LC-MS/MS | ESI (Negative or Positive) | Trace level quantification, stability studies | jocpr.comresearchgate.net |
This interactive table allows for sorting and filtering of the LC-MS application data.
Capillary Electrophoresis (CE) for Complex Mixtures
Capillary Electrophoresis (CE) offers an alternative and highly efficient method for separating charged species like naphthalenesulfonates. usp.org In its capillary zone electrophoresis (CZE) mode, analytes are separated based on their differing electrophoretic mobilities in a buffer-filled capillary under an electric field. usp.orgnih.gov While the methyl ester is neutral, this technique is paramount for analyzing the parent sulfonic acids and their isomers, which are often precursors or related impurities. nih.gov
For separating mixtures containing closely related isomers of naphthalenesulfonic acid, micellar electrokinetic capillary chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be employed. nih.govresearchgate.net This method uses surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral analytes. usp.org
Ion-Pair Chromatography (IPC) with Fluorescence Detection
Ion-Pair Chromatography (IPC) is a variation of reverse-phase HPLC that is particularly effective for separating ionic compounds like the parent 1-naphthalenesulfonic acid. shimadzu.com The technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a reverse-phase column. nih.gov
When coupled with a fluorescence detector, this method offers exceptional sensitivity and selectivity for naphthalenesulfonates. researchgate.netleidenuniv.nl The naphthalene moiety is naturally fluorescent, making it an ideal candidate for this detection method. This approach can achieve very low limits of quantification, often in the micrograms per liter range, making it suitable for trace analysis in environmental water samples. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring system and a distinct singlet for the methyl ester protons. nih.gov The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1-substitution pattern.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. nih.gov The mass spectrum of this compound (C₁₁H₁₀O₃S) would show a molecular ion peak corresponding to its exact mass (222.0351 g/mol ). nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the ester group (C=O and C-O stretching), as well as bands corresponding to the aromatic naphthalene ring.
| Spectroscopic Technique | Expected Key Features for this compound | Reference |
| ¹H NMR | Signals for 7 aromatic protons, singlet for 3 methyl protons. | nih.gov |
| ¹³C NMR | Signals for 10 aromatic carbons and 1 methyl carbon. | nih.gov |
| High-Resolution MS (HRMS) | Molecular ion peak at m/z ≈ 222.0351, confirming the formula C₁₁H₁₀O₃S. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Characteristic absorptions for S=O (sulfonate), C=O (ester), and C-H (aromatic) bonds. |
This interactive table summarizes the key expected findings from various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. nih.govbbhegdecollege.com
Both ¹H and ¹³C NMR spectroscopy are vital for the complete characterization of this compound. nih.gov ¹H NMR provides information on the number, environment, and coupling of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov
In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the naphthalene ring and the protons of the methyl ester group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the 1-position of the sulfonate group. chemicalbook.comorganicchemistrydata.org For instance, typical ¹H NMR chemical shifts for naphthalene protons can be found in various databases and literature. organicchemistrydata.orgchemicalbook.comchemicalbook.com The methyl group would appear as a singlet, with a chemical shift characteristic of a methyl ester.
Below is a table summarizing the predicted NMR data for this compound based on general principles and data for related structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ¹H | ~7.5 - 8.5 | Multiplet | Aromatic Protons |
| ¹³C | ~55 | Quartet | -OCH₃ |
| ¹³C | ~120 - 140 | Singlet | Aromatic Carbons |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would show characteristic absorption bands for the sulfonate and ester functional groups. nih.govnist.gov Key vibrational modes to be expected in the IR and Raman spectra include:
S=O Stretching: Strong absorption bands characteristic of the sulfonate group. researchgate.net
C-O Stretching: Bands associated with the ester linkage.
C-H Stretching: Signals from the aromatic and methyl C-H bonds.
C=C Stretching: Vibrations corresponding to the aromatic naphthalene ring.
The NIST Chemistry WebBook provides reference IR spectra for related compounds like 1-naphthalenesulfonic acid, which can serve as a basis for interpreting the spectrum of its methyl ester. nist.gov Similarly, databases like ChemicalBook may contain spectral information for related structures. chemicalbook.comchemicalbook.com
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonate (SO₃) | Asymmetric S=O Stretch | ~1350 |
| Sulfonate (SO₃) | Symmetric S=O Stretch | ~1175 |
| Ester (C=O) | C=O Stretch | ~1720 |
| Ester (C-O) | C-O Stretch | ~1250 |
| Aromatic Ring | C=C Stretch | ~1600-1450 |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Methyl C-H | C-H Stretch | ~2950 |
UV-Visible Absorption Spectroscopy in Electronic Structure Studies
UV-Visible absorption spectroscopy is a technique that provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. nih.gov For aromatic compounds like this compound, the UV-Visible spectrum is characterized by absorption bands arising from electronic transitions within the naphthalene ring system.
The NIST Chemistry WebBook contains UV/Visible spectral data for 1-naphthalenesulfonic acid, showing characteristic absorptions. nist.gov The electronic transitions are typically π → π* transitions associated with the aromatic system. The position and intensity of these absorption bands can be influenced by the substituent groups. The sulfonate and methyl ester groups can cause shifts in the absorption maxima compared to unsubstituted naphthalene.
Studying the UV-Visible spectrum helps in understanding the electronic properties of the molecule and can be used for quantitative analysis based on the Beer-Lambert law.
Advanced Sample Preparation and Pre-concentration Techniques for Trace Analysis
The detection and quantification of this compound at trace levels in complex environmental or biological samples often require sophisticated sample preparation and pre-concentration steps to remove interferences and enhance the analyte signal. csbsju.edunih.gov
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. truman.edulabicom.czfishersci.ca For sulfonated aromatic compounds, SPE methods often employ sorbents that can interact with the analyte through various mechanisms, including reversed-phase, ion-exchange, or a combination thereof. truman.edulabicom.cz
The choice of the SPE sorbent is critical for achieving high recovery and efficient cleanup. fishersci.ca For a compound like this compound, which has both a hydrophobic naphthalene ring and a polar sulfonate group, a polymeric sorbent with mixed-mode characteristics could be effective. rsc.org Polystyrene-divinylbenzene-based sorbents, for example, have been used for the extraction of naphthalenesulfonates. rsc.org The general steps in an SPE procedure include: labicom.cz
Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample. labicom.cz
Loading: The sample containing the analyte is passed through the sorbent bed, where the analyte is retained.
Washing: Interfering compounds are removed by washing the sorbent with a suitable solvent.
Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent. labicom.cz
The efficiency of the SPE method is evaluated by determining the recovery of the analyte, which should ideally be high and reproducible. nih.gov Researchers have developed SPE methods for the trace analysis of various sulfonated compounds in water samples with good recoveries. nih.govcsbsju.edunih.gov
Molecularly Imprinted Polymers (MIPs) in Selective Extraction
Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to bind a specific target analyte. csic.esrsc.orgmdpi.com The synthesis of MIPs involves polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte or a structural analog). nih.govnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com
For the selective extraction of naphthalenesulfonic acids and their derivatives, MIPs can be synthesized using a naphthalenesulfonic acid as the template. nih.gov These MIPs can then be used as the sorbent material in a solid-phase extraction format, often referred to as molecularly imprinted solid-phase extraction (MISPE). csic.esnih.gov
The high selectivity of MIPs allows for the efficient extraction of the target analyte even from complex matrices, reducing interferences and improving the accuracy of subsequent analysis. rsc.org Studies have demonstrated the successful application of MIPs for the selective extraction of naphthalene sulfonates from water samples, with high recoveries being reported. nih.gov
Anion-Exchange Chromatography for Charged Species
Anion-exchange chromatography is a powerful separation technique for charged molecules, such as sulfonic acids. nih.govijpsr.com Since 1-naphthalenesulfonic acid is a strong acid, it exists as an anion in aqueous solutions over a wide pH range. jst.go.jp This property makes it amenable to separation by anion-exchange chromatography.
In this technique, the stationary phase consists of a solid support with positively charged functional groups. oup.com When a sample containing the anionic sulfonate is introduced, it binds to the stationary phase through electrostatic interactions. oup.com By manipulating the ionic strength or pH of the mobile phase, the analyte can be selectively eluted. jst.go.jp
Anion-exchange chromatography can be used for both the separation of mixtures of different sulfonates and for the cleanup of samples prior to analysis by other techniques. jst.go.jphelixchrom.comhelixchrom.com It is a robust and reliable method for the analysis of charged aromatic sulfonic acids. sielc.comsielc.comthermofisher.com
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-naphthalenesulfonic acid, methyl ester. These calculations provide fundamental insights into the molecule's behavior.
Detailed research findings indicate that DFT methods are used to optimize the molecular geometry of naphthalene (B1677914) derivatives, providing a stable, low-energy conformation. From this optimized structure, a variety of electronic properties can be calculated. One of the most important among these is the distribution of electron density, which can be visualized through the Molecular Electrostatic Potential (MEP). MEP maps highlight the electrophilic and nucleophilic sites on the molecule, which are crucial for predicting how it will interact with other chemical species. For similar naphthalenesulfonic acid compounds, MEP analysis has been used to identify regions of positive and negative charge, offering clues to their biological activity and chemical reactivity. spectroscopyonline.com
Another key aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For instance, in studies of related naphthalenesulfonic acid derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and potential applications, such as in antiviral agents. spectroscopyonline.com
Table 1: Calculated Electronic Properties of a Naphthalene Sulfonate Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 5.8 D | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or at an interface.
These simulations are particularly useful for understanding how the molecule samples different conformations. By tracking the trajectory of each atom, researchers can identify the most stable and frequently occurring shapes of the molecule. This is crucial for understanding its biological activity and physical properties. Network analysis of MD trajectories has been shown to be an effective method for visualizing the dominant conformational states and the transitions between them. nih.gov
MD simulations are also employed to study how this compound interacts with other molecules. For example, simulations of naphthalenesulfonic formaldehyde (B43269) condensates at a coal-water interface have shown that these molecules can be spontaneously adsorbed onto the surface, a process driven by intermolecular forces. researchgate.net The simulations can quantify the interaction energy, which indicates the strength of the adsorption. researchgate.net They can also reveal the specific types of interactions involved, such as van der Waals forces, hydrogen bonds, and π-π stacking interactions between the naphthalene rings. researchgate.net Similar simulations have been used to understand the liquid-phase ordering in fatty acid methyl esters, which are components of biodiesel. nih.gov
Table 2: Applications of Molecular Dynamics Simulations for Naphthalene Sulfonate Derivatives
| Simulation Focus | Key Findings | Relevance |
|---|---|---|
| Conformational Sampling | Identification of dominant molecular shapes and their transitions. | Understanding structure-function relationships. |
| Interfacial Behavior | Characterization of adsorption onto surfaces and interaction energies. | Application in materials science and as dispersants. |
| Solvation Effects | Analysis of the molecule's interaction with solvent molecules. | Predicting solubility and behavior in solution. |
| Aggregation | Study of self-assembly and stacking of molecules. | Insight into the formation of larger structures. |
Computational Spectroscopy for Prediction and Interpretation of Spectral Data
Computational spectroscopy is a powerful tool for predicting and interpreting the spectral data of this compound, including its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating these spectra from the molecule's quantum mechanical properties, researchers can gain a deeper understanding of its vibrational modes and chemical environment.
For instance, DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. These calculated frequencies are often scaled to better match experimental data. In a study of 2-amino-1-naphthalenesulfonic acid, FT-IR and FT-Raman spectra were both recorded experimentally and calculated using DFT. spectroscopyonline.com This allowed for a detailed assignment of the vibrational modes of the molecule. spectroscopyonline.com
Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. In a study of 8-anilinonaphthalene-1-sulfonic acid derivatives, ¹H and ¹³C NMR spectra were used to confirm the structure of the synthesized compounds. acs.org By comparing the calculated and experimental spectra, it is possible to confirm the molecular structure and gain insights into the electronic environment of each atom.
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Naphthalene Sulfonate Derivative
| Spectral Type | Vibrational Mode/Chemical Shift | Experimental Value (cm⁻¹ or ppm) | Calculated Value (cm⁻¹ or ppm) |
|---|---|---|---|
| FT-IR | N-H Stretch | 3400 | 3410 |
| FT-IR | S=O Stretch | 1250 | 1245 |
| ¹³C NMR | C-SO₃ | 137.8 | 138.2 |
| ¹H NMR | Aromatic H | 7.2-8.2 | 7.1-8.3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable approach for elucidating the complex reaction mechanisms involving this compound. By mapping out the potential energy surface of a reaction, these models can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed.
Computational studies have also been used to investigate the decomposition of other methyl esters. In a study of methyl butanoate, an improved model based on theoretical work was able to provide better predictions of CO₂ yields during pyrolysis. researchgate.net These types of studies are crucial for understanding the combustion of biofuels and for developing more accurate models of atmospheric chemistry. By applying similar computational techniques to this compound, it is possible to gain a detailed understanding of its degradation, oxidation, and other chemical transformations.
Table 4: Key Reactions in the Computationally Modeled Decomposition of 1-Methylnaphthalene
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Hydrogen Abstraction | 1-Methylnaphthalene + OH | 1-Naphthylmethyl + H₂O | Primary consumption pathway |
| Oxidation | 1-Naphthylmethyl + O₂ | 1-Naphthaldehyde + OH | Key reaction in ignition |
| Decomposition | 1-Naphthaldehyde | Naphthyl radical + CO | Formation of smaller radicals |
| Recombination | 1-Naphthylmethyl + H | 1-Methylnaphthalene | Reversible reaction pathway |
Applications in Specialized Organic and Materials Chemistry Research
Role as an Intermediate in Organic Synthesis
In organic synthesis, the compound is valued as an intermediate, a molecular scaffold that is modified in one or more steps to produce more complex target molecules. The methyl ester group often serves as a protecting group for the sulfonic acid, allowing chemists to perform reactions on the naphthalene (B1677914) ring that would otherwise be incompatible with a free acidic proton.
Naphthalenesulfonic acids and their derivatives are foundational in the synthesis of many dyes, particularly azo dyes. wikipedia.org The compound 1-naphthalenesulfonic acid, methyl ester functions as a key building block in these multi-step syntheses. The synthesis pathway often involves electrophilic substitution reactions, such as nitration or halogenation, on the naphthalene core. The presence of the methyl ester protects the sulfonic acid functionality during these steps.
Following the modification of the aromatic ring, the ester can be hydrolyzed back to the sulfonic acid group. This sulfonic acid moiety is a critical auxochrome in the final dye molecule, enhancing water solubility and modulating the color. Furthermore, polymers derived from naphthalenesulfonates are used as dispersing agents, which are essential for achieving uniform and stable dye formulations. made-in-china.comechemi.com
The naphthalene sulfonate structure is a recognized scaffold in the development of pharmaceutical compounds. nih.gov The synthesis of complex drug molecules often requires intricate pathways where specific functional groups must be shielded to prevent unwanted side reactions. google.com this compound serves this purpose as a protected intermediate.
Its structure allows for the strategic construction of more elaborate molecules intended for biological applications. Researchers have studied how various naphthalene sulfonate derivatives interact with proteins, a key aspect of drug design. researchgate.net The sulfonic acid group, often unmasked from its ester form in a late-stage synthesis step, can improve a drug candidate's aqueous solubility and pharmacokinetic profile.
Functionality in Advanced Materials Science
The electronic properties of the naphthalene ring system combined with the chemistry of the sulfonate group make this class of compounds valuable in the development of advanced materials.
In materials science, sulfonate esters are a well-established class of non-ionic photoacid generators (PAGs). tcichemicals.com PAGs are molecules that, upon exposure to high-energy radiation such as deep ultraviolet (DUV) light, decompose to produce a strong acid. elsevierpure.comresearchgate.net This property is the cornerstone of chemically amplified photoresists, which are critical materials in the photolithographic processes used to manufacture microelectronics. google.comgoogle.com
The naphthalene moiety in this compound acts as a chromophore, absorbing the energy from the light source. This absorbed energy triggers the cleavage of the ester bond, releasing naphthalenesulfonic acid. The efficiency and wavelength sensitivity of this process are active areas of research for creating next-generation lithographic materials.
Photoresist formulations are complex mixtures, typically comprising a polymer resin, a photoacid generator (PAG), a solvent, and other potential additives. google.com The function of a PAG, such as a naphthalenesulfonic acid ester, is to generate acid in illuminated regions of the resist film. google.com This photogenerated acid then catalyzes a chemical reaction in the surrounding polymer matrix—for example, cleaving acid-labile protecting groups on the polymer backbone. google.comgoogle.com
Derivatives of naphthalenesulfonic acid are used in the synthesis of functional polymers. echemi.com A significant application is the production of naphthalenesulfonate-formaldehyde condensates. wikipedia.orgmade-in-china.com These polymers are created by reacting naphthalenesulfonic acid or its salts with formaldehyde (B43269). echemi.com
The resulting polymers are highly effective superplasticizers (high-range water reducers) in concrete, improving its workability without compromising strength. wikipedia.org They also serve as powerful dispersing agents in various industrial applications, including textile dyeing and pigment formulations. made-in-china.comechemi.com While these polymers are typically synthesized from the sulfonate salt, the methyl ester represents a related starting material for creating functional polymers where the naphthalene unit imparts thermal stability and the sulfonate group can be used to introduce ion-exchange properties or other functionalities. frontiersin.orgglobethesis.com
Table 2: Summary of Research Applications for this compound and its Derivatives
| Field | Application Area | Role of Compound |
|---|---|---|
| Organic Synthesis | Dyes and Pigments | Protected intermediate for building dye molecules. wikipedia.org |
| Organic Synthesis | Pharmaceutical Intermediates | Building block for complex molecular architectures. nih.govgoogle.com |
| Materials Science | Photolithography | Photoacid Generator (PAG) in photoresist formulations. tcichemicals.comgoogle.comgoogle.com |
| Materials Science | Polymer Chemistry | Monomer precursor for functional polymers like superplasticizers and dispersants. wikipedia.orgmade-in-china.comechemi.com |
Contributions to Catalysis Research
The involvement of this compound in catalysis is nuanced. It is not typically employed as a catalyst itself but has been investigated as a critical component within complex catalyst systems, particularly for radiolabeling.
Investigation as a Component in Catalyst Systems
Recent advancements in organic synthesis have highlighted the importance of this compound as a key reagent in sophisticated catalytic processes, especially in the field of radiochemistry. Isotopically labeled versions of the compound, such as [³H]methyl 1-naphthalenesulfonate (often abbreviated as [CT₃]ONp), have become valuable reagents in metallaphotoredox catalysis. acs.orgnih.gov
These reactions, frequently employing nickel-based catalysts, facilitate the late-stage installation of isotopically labeled methyl groups onto complex molecules, including pharmaceuticals. acs.orgresearchgate.net The use of [³H]methyl 1-naphthalenesulfonate is particularly advantageous due to its stability and non-volatile nature when compared to other methylating agents like [³H]iodomethane. nih.gov This stability allows for broader and safer use in various laboratory settings.
In these catalyst systems, this compound functions as a methyl source. For instance, in nickel-catalyzed cross-electrophile coupling reactions, it enables the methylation of aryl and alkyl bromides, a critical step in the synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET). nih.govresearchgate.net
Table 1: Role of this compound in a Representative Catalytic System
| Catalyst System Component | Function | Example Reaction | Reference |
| Nickel Catalyst (e.g., NiBr₂·dtbbpy) | Facilitates the cross-coupling reaction. | Metallaphotoredox Methylation | researchgate.net |
| Photocatalyst (e.g., Iridium complex) | Absorbs light to drive the reaction. | Metallaphotoredox Methylation | researchgate.net |
| [³H]Methyl 1-naphthalenesulfonate | Source of the isotopic methyl group (³H-CH₃). | Metallaphotoredox Methylation | nih.govresearchgate.net |
| Substrate (e.g., Aryl bromide) | The molecule to be radiolabeled. | Metallaphotoredox Methylation | nih.gov |
Use in Acid-Catalyzed Reactions (e.g., Esterification)
A thorough review of available scientific literature indicates that this compound is not prominently featured as a catalyst in acid-catalyzed reactions such as esterification. While sulfonic acids are known acid catalysts, the methyl ester form of 1-naphthalenesulfonic acid does not appear to be utilized for this purpose in significant research applications.
Application in Biomedical Research Tools and Probes
The inherent properties of the naphthalene group suggest potential applications in biomedical research, particularly in areas requiring fluorescence. However, direct applications of the methyl ester are limited, with related compounds often taking precedence.
Development of Fluorescent Reagents and Probes
The naphthalene core of this compound is inherently fluorescent. Naphthalene and its derivatives are known to exhibit fluorescence, a property that is foundational to their use as molecular probes. For instance, 1-Methylnaphthalene has a characteristic fluorescence emission peak at 339 nm when excited at 281 nm. aatbio.com
Despite this, there is limited specific research detailing the development and application of this compound itself as a fluorescent reagent or probe in biomedical research. The scientific community has more extensively studied other naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), as fluorescent probes to investigate protein folding and other biological phenomena. acs.org While the potential for fluorescence exists within the molecule, its application as a dedicated biomedical probe is not well-documented.
Table 2: Fluorescence Properties of a Related Naphthalene Compound
| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |
| 1-Methylnaphthalene | 281 | 339 | General Fluorescent Compound | aatbio.com |
| 1-Naphthalenesulfonate | ~225 | ~338 | Fluorescent Tracer in Geothermal Brines | researchgate.net |
Exploration in Drug Delivery System Components
Based on a comprehensive review of publicly available scientific and patent literature, there is no significant evidence to suggest that this compound has been explored as a component in drug delivery systems. Research in this area tends to focus on polymers, lipids, and other specifically designed molecules for the encapsulation and targeted release of therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-naphthalenesulfonic acid, methyl ester, and how are intermediates characterized?
Methodological Answer:
The esterification of 1-naphthalenesulfonic acid with methanol under acid catalysis (e.g., sulfuric acid) is a standard approach. Key steps include temperature control (~60–80°C) and stoichiometric optimization to minimize side products like sulfonic acid dimers. Post-synthesis purification via recrystallization or column chromatography is critical. Intermediates are characterized using ¹H/¹³C NMR to confirm ester bond formation and FT-IR to verify sulfonic acid group conversion (absence of -SO₃H stretch at ~3400 cm⁻¹). Purity assessment via HPLC with UV detection at 254 nm is recommended .
Basic: What spectroscopic and chromatographic techniques are optimal for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR will show a singlet for the methyl ester group (~3.9 ppm) and aromatic protons in the naphthalene ring (7.5–8.5 ppm). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (expected m/z ~222 for C₁₁H₁₀O₃S⁺) and fragmentation patterns.
- HPLC/GC-MS : Reverse-phase HPLC with a C18 column and methanol/water mobile phase resolves impurities. GC-MS is less common due to limited volatility but can be used with derivatization .
Basic: What are the established toxicological endpoints for this compound in mammalian models?
Methodological Answer:
Studies in rodents highlight dose-dependent hepatic and renal effects , including elevated serum ALT/AST (liver injury markers) and proteinuria. Subchronic oral exposure (14–90 days) at 50–200 mg/kg/day in rats showed histopathological changes in liver parenchyma. Experimental designs should follow OECD Guidelines 407 (repeated-dose toxicity) with inclusion of control groups and endpoints like organ weight ratios and hematological profiling .
Advanced: How can researchers resolve contradictions in reported toxicity data across species (e.g., rodent vs. primate models)?
Methodological Answer:
Discrepancies often arise from metabolic differences. For example, rodent cytochrome P450 enzymes (e.g., CYP2F2) may oxidize the naphthalene ring to reactive epoxides, whereas primates exhibit slower bioactivation. To address this:
- Conduct in vitro microsomal assays comparing metabolic pathways across species.
- Use knockout rodent models (e.g., CYP2F2-null) to isolate toxicity mechanisms.
- Apply PBPK modeling to extrapolate interspecies differences in absorption/distribution .
Advanced: What analytical challenges arise in detecting environmental degradation products of this compound?
Methodological Answer:
Hydrolysis products like 1-naphthalenesulfonic acid and methanol are polar, requiring ion-pair chromatography or HILIC-MS for detection in water/sediment. Degradation in soil may produce sulfonated aromatic intermediates, which can be identified using HRAM-LC-MS/MS (high-resolution accurate mass). Spike-and-recovery experiments with isotopically labeled standards (e.g., ¹³C-methyl ester) improve quantification accuracy in complex matrices .
Advanced: How can researchers design studies to elucidate the compound’s metabolic fate in aquatic ecosystems?
Methodological Answer:
- Microcosm Experiments : Expose aquatic organisms (e.g., Daphnia magna) to the compound under controlled pH/temperature. Monitor metabolites via non-targeted metabolomics (UHPLC-QTOF-MS).
- Stable Isotope Probing : Use ¹³C-labeled methyl esters to trace incorporation into microbial biomass.
- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite, validated with experimental half-life data .
Advanced: What strategies mitigate matrix interference when quantifying this compound in biological samples?
Methodological Answer:
- Sample Preparation : Use SPE cartridges (e.g., C18 or HLB) for plasma/urine cleanup. For tissue samples, employ QuEChERS extraction.
- Derivatization : Convert the sulfonic acid group to a less polar derivative (e.g., pentafluorobenzyl ester) for enhanced GC-MS sensitivity.
- Internal Standards : Deuterated analogs (e.g., d₃-methyl ester) correct for ionization suppression in LC-MS .
Advanced: How do structural modifications (e.g., substituents on the naphthalene ring) alter the compound’s environmental persistence?
Methodological Answer:
- Hydrophobicity Assessment : Measure log Kow values (octanol-water partitioning) to predict bioaccumulation. Methyl esters typically have lower log Kow than parent sulfonic acids.
- Photolysis Studies : Expose derivatives to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Electron-withdrawing groups (e.g., nitro) accelerate breakdown.
- QSAR-Based Design : Introduce hydroxyl or amino groups to enhance biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
